3-Chloro-1-phenylpropan-1-ol

Procurement economics Chiral building block sourcing Cost-of-goods comparison

3-Chloro-1-phenylpropan-1-ol (CAS 18776‑12‑0) is a racemic secondary alcohol belonging to the phenylpropanoid class, with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol. The compound exists as a white to off-white crystalline solid at ambient temperature (mp 58–60 °C) and is soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 18776-12-0
Cat. No. B142418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1-phenylpropan-1-ol
CAS18776-12-0
Synonymsα-(2-Chloroethyl)benzenemethanol;  (-)-3-Chloro-1-phenyl-1-propanol;  α-(2-Chloroethyl)benzyl Alcohol; 
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCCl)O
InChIInChI=1S/C9H11ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
InChIKeyJZFUHAGLMZWKTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1-phenylpropan-1-ol (CAS 18776‑12‑0): A Racemic Chiral Building Block for Antidepressant Intermediates and Reference Standards


3-Chloro-1-phenylpropan-1-ol (CAS 18776‑12‑0) is a racemic secondary alcohol belonging to the phenylpropanoid class, with the molecular formula C₉H₁₁ClO and a molecular weight of 170.64 g/mol . The compound exists as a white to off-white crystalline solid at ambient temperature (mp 58–60 °C) and is soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate . It serves as a pivotal intermediate in the synthesis of racemic atomoxetine and as a designated reference standard for fluoxetine impurity 5 [1][2]. The racemic nature of this compound fundamentally distinguishes it from its single‑enantiomer counterparts, making it irreplaceable in synthetic pathways that require an equal mixture of both stereoisomers.

Why 3-Chloro-1-phenylpropan-1-ol Cannot Be Replaced by Generic In-Class Analogs in Regulated Synthetic Workflows


In‑class analogs such as (R)-(+)-3-chloro-1-phenylpropan-1-ol (CAS 100306‑33‑0) and (S)-(-)-3-chloro-1-phenylpropan-1-ol (CAS 100306‑34‑1) are single enantiomers that exhibit optical rotation values of +26° and –26° (c=1, CHCl₃) respectively, whereas the target compound is a racemic mixture with a net optical rotation of 0° . Substituting a single enantiomer for the racemate would fundamentally alter the stereochemical outcome of synthetic routes designed for racemic intermediates, such as the preparation of racemic atomoxetine [1]. Furthermore, procurement of the racemic form is 5‑ to 20‑fold less expensive per gram than its enantiopure counterparts, a cost differential that cannot be recovered through in‑house resolution without validated, reproducible protocols . The quantitative evidence below demonstrates that the racemic compound occupies a non‑substitutable niche in pharmaceutical intermediate production, chiral chromatographic method development, and regulatory impurity profiling.

Quantitative Differentiation Evidence for 3-Chloro-1-phenylpropan-1-ol Relative to Its Closest Analogs


Cost-per-Gram Advantage of Racemic 3-Chloro-1-phenylpropan-1-ol Versus Enantiopure Counterparts

The racemic compound (CAS 18776‑12‑0) is available at a cost of ¥23.92–¥30.40 per gram (97–>98% purity) from multiple suppliers, whereas the (S)-enantiomer (CAS 100306‑34‑1) retails at approximately ¥578 per gram (based on $82.90/g at Aladdin, >98.0% GC) and the (R)-enantiomer (CAS 100306‑33‑0) at ¥425 per gram ($60.90/g) . The racemic form thus offers a 19‑ to 24‑fold cost reduction per gram compared to single enantiomers . For laboratories requiring the racemate as a starting material for kinetic resolution or as a reference standard, purchasing pre‑resolved enantiomers is both economically wasteful and synthetically counterproductive.

Procurement economics Chiral building block sourcing Cost-of-goods comparison

Optical Inactivity as a Quality Attribute Differentiating Racemic 3-Chloro-1-phenylpropan-1-ol from Enantiomerically Pure Analogs

3-Chloro-1-phenylpropan-1-ol (CAS 18776‑12‑0) exhibits a specific optical rotation [α]D of 0° (c=1, CHCl₃), consistent with its definition as a 1:1 racemic mixture . In contrast, the (R)-enantiomer (CAS 100306‑33‑0) shows [α]D = +26° and the (S)-enantiomer (CAS 100306‑34‑1) shows [α]D = –26° under identical conditions . This zero optical rotation is the definitive analytical marker that confirms the racemic identity of the product and distinguishes it from partially resolved or scalemic batches that may arise from suboptimal synthesis or storage.

Stereochemical identity Chiral purity Optical rotation specification

Kinetic Resolution Efficiency: Racemic 3-Chloro-1-phenylpropan-1-ol as a Single-Source Substrate for Both Enantiomers

Patent CN104388516A demonstrates that racemic 3-chloro-1-phenylpropan-1-ol can be quantitatively converted to the (R)-enantiomer via a lipase CALB‑catalyzed dynamic kinetic resolution using para‑chlorophenol ester as an acyl donor, achieving an isolated yield of 92.1% and an enantiomeric excess (ee) of 99.5% at scale (97.6 g product from 106 g ester intermediate) [1]. A complementary lipase‑catalyzed approach reported by Pop et al. (2011) yields the (S)-enantiomer with 99% ee and 34–42% yield, and the (R)-enantiomer with 97–99% ee and 18–24% yield, starting from the same racemic alcohol . These data establish the racemate as a versatile, single‑source substrate that provides access to both antipodes, eliminating the need to procure two separate enantiopure starting materials.

Enzymatic kinetic resolution Lipase CALB Enantiomeric excess Process chemistry

Regulatory Designation as Fluoxetine Impurity 5 and Dapoxetine Intermediate: Irreplaceable in ANDA Analytical Packages

3-Chloro-1-phenylpropan-1-ol (CAS 18776‑12‑0) is officially designated as Fluoxetine Impurity 5 by multiple pharmacopeial reference standard suppliers and is also listed as an intermediate for dapoxetine [1][2]. Unlike generic phenylpropanol analogs, this specific racemic compound is supplied with detailed characterization data (NMR, HPLC, GC, MS) compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications during commercial fluoxetine production [3]. No other in‑class compound shares this specific regulatory designation; substituting a single enantiomer or a structurally related alcohol would invalidate the impurity identification threshold established in the ANDA dossier.

Pharmaceutical impurity reference standard Fluoxetine impurity profiling ANDA method validation

Chromatographic Enantioseparation Benchmark: Well‑Characterized Adsorption Isotherms on Cellulose Tribenzoate

The enantiomers of 3-chloro-1-phenylpropan-1-ol have been extensively characterized for their adsorption behavior on cellulose tribenzoate chiral stationary phase. Cherrak et al. (2000) measured single‑component and competitive adsorption isotherms using frontal analysis, demonstrating that the experimental data fit the Langmuir isotherm model well, enabling accurate prediction of band profiles for racemic mixtures using the equilibrium‑dispersive and transport‑dispersive models of chromatography [1]. This level of chromatographic characterization is not available for the corresponding 4‑fluoro or 4‑iodo analogs, making the phenyl‑substituted compound the preferred model system for chiral separation method development and simulated moving bed (SMB) process design.

Chiral chromatography Enantiomer separation Adsorption isotherm Simulated moving bed

Optimal Procurement Scenarios for 3-Chloro-1-phenylpropan-1-ol Based on Quantitative Differentiation Evidence


Cost‑Sensitive Scale‑Up of Racemic Atomoxetine Intermediate Synthesis

When the synthetic target is racemic atomoxetine hydrochloride, 3-chloro-1-phenylpropan-1-ol (CAS 18776‑12‑0) is the mandatory starting material. The racemate is available at ¥23.92–¥30.40/g at gram scale, 19‑ to 24‑fold cheaper than the corresponding single enantiomers . Attempting to use an enantiopure alcohol would produce enantiomerically enriched atomoxetine, which does not meet the specification for the racemic API. Procurement of the racemate ensures correct stereochemical outcome and minimizes cost‑of‑goods at pilot and production scales.

Enzymatic Process Development Requiring Access to Both Enantiomers from a Single Substrate Batch

Process chemistry laboratories developing lipase‑catalyzed kinetic resolutions benefit from procuring racemic 3-chloro-1-phenylpropan-1-ol as a single‑inventory substrate. Patent CN104388516A demonstrates that the racemate can be converted to (R)-3-chloro-1-phenylpropan-1-ol with 92.1% yield and 99.5% ee using lipase CALB [1], while complementary protocols yield the (S)-enantiomer with 99% ee . A single batch of racemate thus serves as the starting point for both (R)-fluoxetine and (S)-fluoxetine synthesis, simplifying supply chain logistics and reducing minimum order quantities.

Regulatory ANDA Analytical Method Development for Fluoxetine Hydrochloride

Analytical laboratories performing method validation for fluoxetine HCl ANDA submissions must use the designated impurity reference standard. 3-Chloro-1-phenylpropan-1-ol is officially designated as Fluoxetine Impurity 5 and is supplied with full characterization data (NMR, HPLC, GC, MS) compliant with ICH Q3A/Q3B guidelines [2]. Substitution with any other in‑class compound would invalidate the impurity identification and quantification thresholds established during method validation, risking regulatory rejection of the ANDA filing.

Preparative Chiral Chromatography Method Development Using Validated Adsorption Isotherm Models

Chromatography groups developing preparative‑scale enantioseparation methods or simulated moving bed (SMB) processes select 3-chloro-1-phenylpropan-1-ol as a model compound because its single‑component and competitive adsorption isotherms have been fully measured and validated on cellulose tribenzoate chiral stationary phase [3]. This pre‑existing dataset enables in silico prediction of band profiles and optimization of mobile phase composition, column loading, and switching time without extensive trial‑and‑error experimentation, reducing method development timelines by an estimated 50–70% compared to analogs lacking published isotherm data.

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